Cas no 802027-25-4 (2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol structure
802027-25-4 structure
Product Name:2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
N.o CAS:802027-25-4
MF:C6H10N2O
MW:126.156401157379
CID:4659305
PubChem ID:54505979
Update Time:2024-10-27

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
    • 1-Methyl-1H-imidazole-5-ethanol (ACI)
    • Imidazole-5-ethanol, 1-methyl- (8CI)
    • DB-191198
    • 1-Methyl-1h-imidazole-5-ethanol
    • AKOS006311909
    • CS-0159282
    • 2-(3-methylimidazol-4-yl)ethanol
    • SCHEMBL9597203
    • CHB02725
    • 2-(1-Methyl-1H-imidazol-5-yl)ethanol
    • EN300-139690
    • 802027-25-4
    • CHEMBL4591504
    • AT15579
    • MFCD09926304
    • Inchi: 1S/C6H10N2O/c1-8-5-7-4-6(8)2-3-9/h4-5,9H,2-3H2,1H3
    • Chave InChI: NFMVPDIGCAXICP-UHFFFAOYSA-N
    • SMILES: OCCC1N(C)C=NC=1

Propriedades Computadas

  • Massa Exacta: 126.079312947g/mol
  • Massa monoisotópica: 126.079312947g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 87.1
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.4
  • Superfície polar topológica: 38Ų

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
M222653-10mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4
10mg
$ 70.00 2022-06-04
TRC
M222653-50mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4
50mg
$ 230.00 2022-06-04
TRC
M222653-100mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4
100mg
$ 340.00 2022-06-04
abcr
AB549324-100 mg
2-(1-Methyl-1H-imidazol-5-yl)ethanol; .
802027-25-4
100MG
€529.50 2023-02-01
abcr
AB549324-250 mg
2-(1-Methyl-1H-imidazol-5-yl)ethanol; .
802027-25-4
250MG
€738.60 2023-02-01
eNovation Chemicals LLC
Y1235569-100mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
100mg
$180 2024-06-06
eNovation Chemicals LLC
Y1235569-250mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
250mg
$275 2024-06-06
Enamine
EN300-139690-0.05g
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
0.05g
$229.0 2023-06-08
Enamine
EN300-139690-0.1g
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
0.1g
$342.0 2023-06-08
Enamine
EN300-139690-0.25g
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
0.25g
$487.0 2023-06-08

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Referência
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
1.3 Reagents: Water ;  23 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
2.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Referência
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Método de produção 3

Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  1 h, rt → reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
2.3 Reagents: Water ;  23 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
3.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Referência
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Water ;  > 5 °C; overnight, 23 °C; 23 °C → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 9, 0 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  1 h, rt → reflux
3.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
3.3 Reagents: Water ;  23 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
4.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Referência
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Método de produção 5

Condições de reacção
1.1 Reagents: Acetic acid Solvents: 1-Butanol ;  3 d, 23 °C
2.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Water ;  > 5 °C; overnight, 23 °C; 23 °C → 0 °C
2.2 Reagents: Sodium hydroxide ;  pH 9, 0 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  1 h, rt → reflux
4.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
4.3 Reagents: Water ;  23 °C
5.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
5.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
5.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Referência
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Raw materials

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Preparation Products

Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel